![molecular formula C19H22FN5O2S B5623414 N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)
N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its complex structure and potential biological activities. Its synthesis involves multiple steps, requiring precise control over reaction conditions to achieve the desired product.
Synthesis Analysis
The synthesis of similar sulfonamide-derived compounds involves nucleophilic substitution reactions, cyclization, and the use of transition metal complexes. These compounds are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, indicating the importance of these techniques in confirming the structure of the synthesized compound (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using X-ray diffraction, which provides detailed information on the geometry and bonding environment. The structure can significantly impact the compound's reactivity and interaction with biological targets (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including displacement reactions, cyclization, and oxidation. The reactivity can be influenced by the presence of functional groups and the molecular structure. These reactions are crucial for modifying the compound to achieve desired properties and biological activities (Egolf & Bilder, 1994).
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-19(2)8-16(23-28(26,27)18-11-24(3)12-21-18)15-10-22-25(17(15)9-19)14-6-4-13(20)5-7-14/h4-7,10-12,16,23H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDNAAYGGKDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CN(C=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide |
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